![molecular formula C22H31NO3 B4023328 1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4023328.png)
1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
Description
Synthesis Analysis
The synthesis of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, closely related to the target compound, involves electrochemical methods in non-aqueous media, yielding N-(1-aminocyclohexanecarbonyl)oxamic acid as the primary product upon electrolytic oxidation and an alcohol upon reduction (Abou-Elenien et al., 1991). Another related synthesis pathway involves the acylation of enamino tautomers of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones with 5-arylfuran-2,3-diones, confirmed by X-ray analysis (Konovalova et al., 2014).
Molecular Structure Analysis
The molecular and crystal structure of compounds closely resembling the target molecule has been elucidated through X-ray diffraction, showcasing the importance of van der Waals forces and weak C—H⋯O interactions in the crystal packing of these molecules (Stepina et al., 2015). Such analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of the compound.
Chemical Reactions and Properties
Research on similar spirotetronic structures highlights their reactivity under various conditions, such as the enhanced reactivity of cyclic anhydrides in the Castagnoli-Cushman reaction with imines, demonstrating a broad substrate scope (Rashevskii et al., 2020). This reactivity profile underlines the compound's potential in synthetic organic chemistry.
Physical Properties Analysis
The study of closely related compounds, such as 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, through techniques like IR, UV-vis spectra, and X-ray diffraction, has provided insights into the physical properties of these molecules, including their geometric structure and stability (Zeng et al., 2013).
Chemical Properties Analysis
The electrochemical behavior of related diazaspiro[5.5]undecane derivatives in non-aqueous media sheds light on the chemical properties of the compound class, including the main products of electrolytic oxidation and reduction and the proposed mechanisms for these processes (Abou-Elenien et al., 1991). This information is vital for understanding the compound's reactivity and potential chemical applications.
properties
IUPAC Name |
1-[4-(diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-5-23(6-2)17-12-10-16(11-13-17)18-22(14-8-7-9-15-22)19(24)21(3,4)20(25)26-18/h10-13,18H,5-9,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSMVZAHSXYSFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3(CCCCC3)C(=O)C(C(=O)O2)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Diethylamino)phenyl]-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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